
3,4-dimethyl-1H-pyrrole
Overview
Description
3,4-Dimethyl-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and two methyl groups attached at the 3 and 4 positions. This compound is a derivative of pyrrole, which is a fundamental building block in organic chemistry and is found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-hexanedione with ammonia or primary amines can yield this compound under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich pyrrole ring facilitates electrophilic substitution, primarily at the α-positions (C2 and C5). Methyl groups at C3 and C4 sterically and electronically influence regioselectivity.
Halogenation
- Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in CCl₄.
- Conditions : Room temperature, 1–2 hours.
- Products :
Nitration
- Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
- Conditions : 0–5°C, 30 minutes.
- Products :
Oxidation
- Reagents : KMnO₄ (acidic conditions) or CrO₃.
- Conditions : Reflux in H₂O/EtOH (1:1), 4–6 hours.
- Products :
Reduction
- Reagents : NaBH₄ (for aldehyde → alcohol) or LiAlH₄ (for ester → alcohol).
- Conditions : RT, 2 hours in THF or Et₂O.
- Products :
Starting Material Product Yield (%) Reference This compound-2-carbaldehyde This compound-2-methanol 85–95
Cross-Coupling Reactions
Palladium-catalyzed coupling enables C–H functionalization at the α-position.
Buchwald-Hartwig Amination
- Reagents : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃.
- Conditions : Toluene, 100°C, 16 hours.
- Example :
[2+1]-Cycloaddition with Dichlorocarbene
- Reagents : Dichlorocarbene (generated from CHCl₃/NaOH).
- Conditions : Phase-transfer catalysis, RT.
- Product : Dichlorocyclopropane intermediate, rearranging to 3-chloropyridine derivatives .
Alkylation/Protection
- Reagents : Alkyl halides (e.g., CH₃I) in presence of NaH.
- Conditions : THF, 0°C → RT, 2 hours.
- Product : N-Methyl-3,4-dimethylpyrrole (yield: 65–75%) .
Key Mechanistic Insights
- Steric Effects : Methyl groups at C3/C4 direct electrophiles to less hindered C2/C5 positions .
- Electronic Effects : Electron-donating methyl groups enhance ring nucleophilicity, favoring electrophilic substitution over N-functionalization .
This comprehensive analysis underscores the compound’s synthetic utility in organic and medicinal chemistry, supported by robust experimental data and mechanistic studies.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activity
Recent studies have highlighted the antibacterial and antifungal properties of derivatives of 3,4-dimethyl-1H-pyrrole. For instance, a study synthesized several carboxamide analogues of this compound-2-carboxamides and evaluated their antimicrobial efficacy against various pathogens such as Escherichia coli and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined using standard methods, showcasing significant antibacterial activity with MIC values as low as 0.078 mg/mL for certain derivatives .
Compound | MIC (mg/mL) | Activity Type |
---|---|---|
3k | 0.078 | Antibacterial |
3e | 0.156 | Antifungal |
5h | 0.039 | Antifungal |
Anti-inflammatory Properties
Additionally, derivatives of this compound have been studied for their anti-inflammatory effects. Compounds derived from amidrazones showed promising results in inhibiting the production of pro-inflammatory mediators in macrophage cells. This suggests potential therapeutic applications in treating inflammatory diseases .
Materials Science
Conducting Polymers
This compound is also utilized in the synthesis of conducting polymers such as polypyrrole. These materials are known for their biocompatibility and are employed in bioelectronic applications, including sensors and actuators. The ability to tailor the electrical properties of these polymers makes them suitable for various technological applications .
Case Study 1: Antimicrobial Activity
In a study published in Molecules, researchers synthesized a series of carboxamide derivatives from this compound and evaluated their antimicrobial properties against clinical strains. The findings indicated that specific structural modifications significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Conducting Polymers Development
Research on polypyrrole derived from this compound demonstrated its application in creating flexible electronic devices. The polymer's conductivity and mechanical properties were optimized for use in soft robotics and wearable technology, showcasing its potential in advancing material science .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells. Molecular docking studies have shown that this compound derivatives can bind to the active site of enzymes like sterol 14α-demethylase, thereby inhibiting their function .
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the methyl groups at positions 3 and 4.
2,5-Dimethylpyrrole: Similar structure but with methyl groups at positions 2 and 5.
Indole: Contains a fused benzene ring, making it structurally more complex.
Uniqueness: 3,4-Dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Biological Activity
3,4-Dimethyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound and its derivatives, focusing on their pharmacological potential.
Chemical Structure and Properties
This compound is characterized by a five-membered ring structure with two methyl groups at the 3 and 4 positions. This configuration influences its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 97.14 g/mol .
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving the reaction of 2,3-dimethylmaleic anhydride with amidrazones to produce pyrrole derivatives .
- Cyclization Methods : Utilizing different precursors that undergo cyclization to form the pyrrole ring .
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For example, novel substituted formazans derived from this compound showed in vitro antioxidant activity against reactive oxygen species (ROS) induced by neurotoxic agents . The ability to inhibit lipid peroxidation suggests potential therapeutic applications in oxidative stress-related conditions.
Antimicrobial Properties
The antimicrobial efficacy of this compound derivatives has been explored extensively:
- Antibacterial Activity : Compounds derived from this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.078 mg/mL .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Derivative A | 0.078 | E. coli |
Derivative B | 0.156 | S. aureus |
Derivative C | 0.039 | Aspergillus niger |
- Antifungal Activity : Certain derivatives have also exhibited antifungal properties with MIC values comparable to standard antifungal agents like fluconazole .
Anti-inflammatory Effects
Research indicates that some derivatives possess anti-inflammatory properties. For instance, studies on N(1)-substituted pyrrole-2,5-diones derived from this compound demonstrated significant inhibition of pro-inflammatory cytokines in stimulated cultures .
Case Studies
- Study on Antioxidant Activity : A study evaluated the effects of pyrrolic derivatives on oxidative stress in cellular models. The results indicated a reduced level of malondialdehyde (MDA), confirming the antioxidant potential of these compounds .
- Antibacterial Screening : Another investigation focused on the antibacterial activity of various substituted pyrroles against common pathogens. The study highlighted the structure-activity relationship (SAR) that influenced the potency against specific bacterial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dimethyl-1H-pyrrole, and how do reaction conditions influence yield and purity?
- Answer : The synthesis of this compound involves multi-step protocols due to its unavailability commercially. A validated route starts with 2,3-dimethyl-1,3-butadiene and ethylcarbamate (urethane) as intermediates, proceeding through cyclization and oxidation steps (e.g., via 2-ethoxycarbonyl-3,6-dihydro-4,5-dimethyl-1,2-thiazine-1-oxide). Key factors include temperature control (e.g., reflux conditions) and purification via vacuum distillation to achieve >98% purity .
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Answer : Single-crystal X-ray diffraction (employing SHELX software for refinement ) provides precise bond lengths and angles (e.g., monoclinic space group for ethyl this compound-2-carboxylate derivatives ). Complementary H/C NMR spectroscopy identifies substituent effects, with methyl groups at C3 and C4 causing predictable upfield/downfield shifts in aromatic protons .
Q. What role does this compound play in conducting polymer systems?
- Answer : Methyl substitution at the 3- and 4-positions minimally disrupts the conjugated π-system of polypyrrole, preserving conductivity while enhancing steric stability. Electrochemical polymerization with dopants like sodium dodecylbenzenesulfonate (NaDBS) optimizes electro-mechanical performance, measured via cyclic voltammetry and conductivity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?
- Answer : Discrepancies arise from approximations in density functional theory (DFT) models. Validate calculations by benchmarking against experimental UV-Vis spectra and cyclic voltammetry data. For example, methyl groups reduce steric hindrance in oxidized polypyrrole chains, improving charge mobility—a property underestimated by some DFT functionals .
Q. What strategies optimize the coordination chemistry of this compound in metal-organic frameworks (MOFs)?
- Answer : The methyl groups sterically hinder axial coordination but enhance electron donation through the pyrrole nitrogen. Use Schiff base reactions (e.g., with aldehydes) to form ligands for transition metals. Structural analysis (via X-ray crystallography) confirms chelation patterns, as seen in bis(pyrrol-2-yl-methyleneamine) complexes .
Q. How do purification protocols impact the reproducibility of this compound-based polymer synthesis?
- Answer : Trace impurities (e.g., unreacted monomers) alter polymerization kinetics. Purify monomers via fractional vacuum distillation (<0.1 mmHg, 60–80°C) and validate purity via GC-MS. For polymers, Soxhlet extraction with methanol removes oligomers, ensuring consistent molecular weight distributions .
Q. Methodological Notes
- Synthesis Optimization : For scale-up, replace traditional reflux with microwave-assisted synthesis to reduce reaction time by 40% while maintaining >90% yield .
- Data Validation : Cross-reference crystallographic data (e.g., CIF files from the Cambridge Structural Database) with in-house XRD results to confirm phase purity .
- Electrochemical Testing : Use a three-electrode cell with Ag/AgCl reference and Pt counter electrodes to measure conductivity in 0.1 M NaDBS electrolyte, reporting averages from ≥3 trials .
Properties
IUPAC Name |
3,4-dimethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOWGWQOFZNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87106-17-0 | |
Record name | 1H-Pyrrole, 3,4-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87106-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70415920 | |
Record name | 3,4-DIMETHYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-51-5 | |
Record name | 3,4-Dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-DIMETHYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.